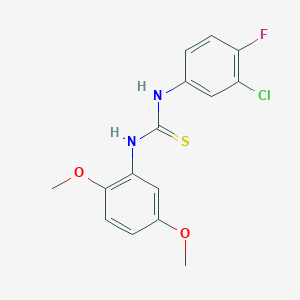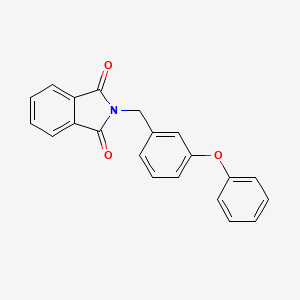
N-(3-chloro-4-fluorophenyl)-N'-(2,5-dimethoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-N'-(2,5-dimethoxyphenyl)thiourea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as CFT or chlorfluazuron and belongs to the class of phenylurea herbicides.
Wissenschaftliche Forschungsanwendungen
CFT has been extensively studied for its potential applications in various fields such as agriculture, pharmacology, and biotechnology. In agriculture, CFT is used as a herbicide to control the growth of weeds in crops such as soybean, cotton, and corn. Its mode of action involves the inhibition of the biosynthesis of chitin, which is an essential component of the insect exoskeleton. This results in the death of the insect due to the inability to molt.
In pharmacology, CFT has been studied for its potential use as an antifungal and antitumor agent. Studies have shown that CFT has potent antifungal activity against various fungal strains such as Candida albicans and Aspergillus fumigatus. Additionally, CFT has been shown to inhibit the proliferation of cancer cells in vitro and in vivo.
Wirkmechanismus
The mechanism of action of CFT involves the inhibition of chitin biosynthesis in insects and fungi. Chitin is an essential component of the exoskeleton of insects and the cell wall of fungi. CFT inhibits the enzyme chitin synthase, which is responsible for the biosynthesis of chitin. This results in the inhibition of chitin production, leading to the death of the insect or fungus.
Biochemical and Physiological Effects:
CFT has been shown to have minimal toxicity to mammals, making it a safe herbicide for use in agriculture. However, studies have shown that CFT can cause adverse effects on non-target organisms such as bees and earthworms. CFT has been shown to have a half-life of 20-30 days in soil, making it a persistent herbicide.
Vorteile Und Einschränkungen Für Laborexperimente
CFT has several advantages for use in lab experiments. It is a potent inhibitor of chitin biosynthesis, making it a useful tool for studying the role of chitin in various biological processes. Additionally, CFT has been shown to have antifungal and antitumor activity, making it a potential candidate for drug development.
However, CFT has several limitations for use in lab experiments. It is a persistent herbicide, which can lead to contamination of lab equipment and samples. Additionally, CFT has minimal solubility in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of CFT. One area of research is the development of CFT analogs with improved solubility and potency. Additionally, studies can be conducted to investigate the potential use of CFT as an antifungal and antitumor agent in humans. Furthermore, the environmental impact of CFT on non-target organisms can be studied to develop safer herbicides for use in agriculture.
Conclusion:
In conclusion, N-(3-chloro-4-fluorophenyl)-N'-(2,5-dimethoxyphenyl)thiourea is a chemical compound that has potential applications in various fields such as agriculture, pharmacology, and biotechnology. Its mode of action involves the inhibition of chitin biosynthesis in insects and fungi, making it a potent herbicide and antifungal agent. While CFT has several advantages for use in lab experiments, it also has limitations and potential environmental impacts that need to be considered. Future research can focus on developing safer and more potent analogs of CFT and investigating its potential use as a therapeutic agent in humans.
Synthesemethoden
The synthesis of CFT involves the reaction of 3-chloro-4-fluoroaniline with 2,5-dimethoxybenzoyl isothiocyanate in the presence of a base. This reaction results in the formation of CFT, which is a white crystalline solid with a melting point of 216-218°C. The purity of the synthesized compound can be confirmed by various analytical techniques such as NMR, IR, and MS.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(2,5-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O2S/c1-20-10-4-6-14(21-2)13(8-10)19-15(22)18-9-3-5-12(17)11(16)7-9/h3-8H,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZIZDJNVRATMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-nitro-2,4-di-1-piperidinylbenzaldehyde [4-[(3-chloro-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5772239.png)

![N-[(2,1,3-benzothiadiazol-4-ylamino)carbonothioyl]-3-phenylpropanamide](/img/structure/B5772255.png)
![1-{[(2-phenylethyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5772269.png)

![2-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5772298.png)
![methyl 3-[({[2-(trifluoromethyl)phenyl]amino}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5772300.png)


![5-{[3,5-bis(ethoxycarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5772311.png)
![4-{9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-a]benzimidazol-2-yl}phenol](/img/structure/B5772328.png)

![3-phenyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5772334.png)
![6-bromo-2-cyclopropyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5772339.png)